![molecular formula C13H20ClNO B14696619 1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol CAS No. 23946-21-6](/img/structure/B14696619.png)
1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol is an organic compound with the molecular formula C13H20ClNO It is a chlorinated alcohol with a benzyl group and an isopropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chlorinated alcohol under controlled conditions. One common method involves the reaction of benzylamine with 3-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted alcohols or amines.
Aplicaciones Científicas De Investigación
1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-2-methyl-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 4-((2-Benzyl(tert-butyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Uniqueness
1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol is unique due to its specific structural features, such as the presence of both a benzyl group and a chlorinated alcohol moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
23946-21-6 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
1-[benzyl(propan-2-yl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C13H20ClNO/c1-11(2)15(10-13(16)8-14)9-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3 |
Clave InChI |
IMHPUHMLCNLANZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


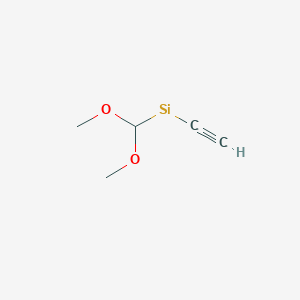
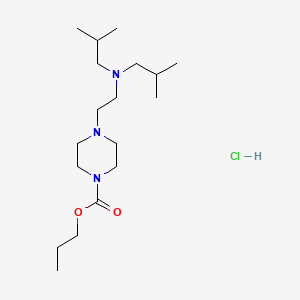
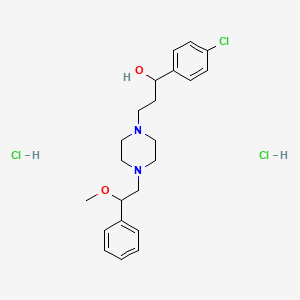
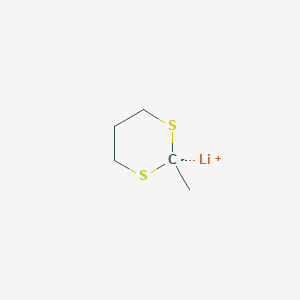
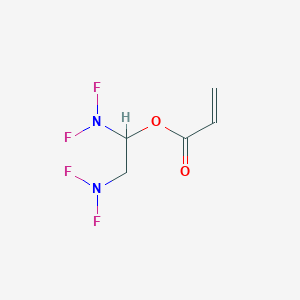
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
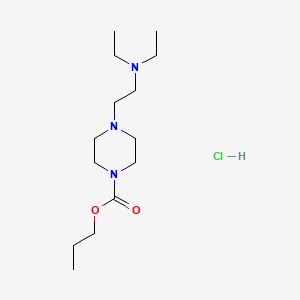
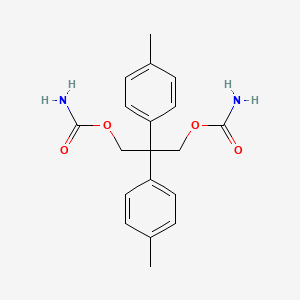
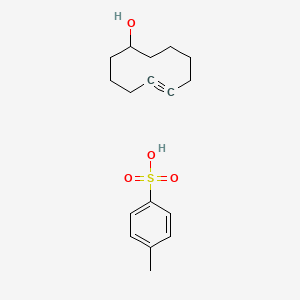
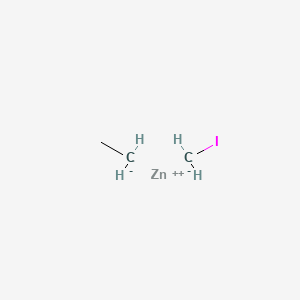

![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)
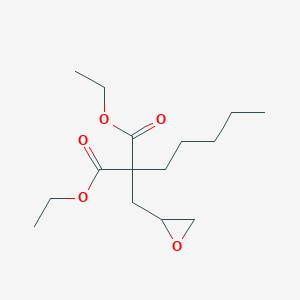
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
